Home > Products > Screening Compounds P96843 > 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one -

7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-4758838
CAS Number:
Molecular Formula: C17H16F3N3O
Molecular Weight: 335.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-3-benzoylthiophenes (2A3BT)

  • Compound Description: 2A3BTs represent a class of adenosine receptor antagonists. []
  • Relevance: While not structurally similar to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, 2A3BTs are mentioned in the context of adenosine deaminase (ADA) inhibition. The target compound may share a similar mechanism of action or therapeutic application as certain adenosine receptor antagonists. Further investigation is needed to confirm any specific relationships. []
  • Compound Description: LUF5484 is identified as a potent and selective antagonist for the A2B adenosine receptor subtype. []
  • Relevance: Although not directly comparable in structure to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, LUF5484's activity as an A2B adenosine receptor antagonist highlights a potential area of pharmacological overlap with the target compound. []
  • Compound Description: PD81,723 is another example of a potent and selective antagonist targeting the A2B adenosine receptor subtype. []
  • Relevance: Similar to LUF5484, the pharmacological profile of PD81,723 as an A2B adenosine receptor antagonist might suggest a shared mechanism of action or therapeutic target with 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, though further studies are needed to confirm any direct connection. []

2-amino-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone (T62)

  • Compound Description: T62 is a selective antagonist for the A2B adenosine receptor subtype. []
  • Relevance: The fact that T62 acts on the A2B adenosine receptor, similar to LUF5484 and PD81,723, suggests a potential link to the target compound, 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, in terms of a common pharmacological target or mechanism. []

tert-butyl 2-amino-3-(4-chlorobenzoyl)-7,8-dihydro-4H-thieno[2,3-d]azepine-6(5H)-carboxylate (VCP333)

  • Compound Description: VCP333 functions as a selective antagonist of the A2B adenosine receptor subtype. []
  • Relevance: VCP333's action as an A2B adenosine receptor antagonist, like the previously mentioned compounds, indicates a possible relationship with 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, warranting further research to determine any definitive connection. []

2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone (VCP520)

  • Compound Description: VCP520 acts as a potent and selective antagonist for the A2B adenosine receptor subtype. []
  • Relevance: The shared pharmacological target of VCP520 and the previous compounds (LUF5484, PD81,723, T62, VCP333) as A2B adenosine receptor antagonists hints at a possible link with 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone. []

5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile

  • Compound Description: This compound serves as a precursor in the synthesis of various hydroquinoline and pyrimido[4,5-b]quinoline derivatives. []
  • Relevance: This compound exhibits structural similarity to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, particularly sharing the 7,7-dimethyl-7,8-dihydro-5(6H)-quinoline core. This suggests that both compounds might belong to the same chemical class and potentially exhibit similar biological activities. []
  • Compound Description: This compound is a derivative obtained from the cyclization of 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile. []
  • Relevance: The structural resemblance to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, particularly the shared 7,8-dihydro-7,7-dimethylquinolin-5(6H)-one core, suggests a close structural relationship. []

2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3carbonitrile

  • Compound Description: This compound is another precursor used in the synthesis of substituted pyrimido[4,5-b]quinoline derivatives. []
  • Relevance: The presence of the 7,7-dimethyl-7,8-dihydro-5(6H)-quinoline core in its structure highlights the structural similarity to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone. []
  • Compound Description: This compound is a product formed during the condensation reaction of dimedone and 4-methoxybenzylidene malononitrile. []
  • Relevance: Despite some structural differences, the shared presence of a fused ring system incorporating a quinoline moiety suggests a degree of structural relatedness to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone. []
  • Compound Description: This compound is another product of the condensation reaction between dimedone and 4-methoxybenzylidene malononitrile. []
  • Relevance: The presence of the 7,8-dihydro-7,7-dimethylquinolin-5(6H)-one core in this compound indicates a structural resemblance to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone. []

2-substituted imino-5,5-dimethyl-2,3,5,6 -tetrahydro-4H-benzothiazol-7-one

  • Compound Description: This family of compounds is synthesized via the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with substituted thiocarbamides. []
  • Relevance: These compounds belong to the benzothiazole class and are structurally distinct from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which incorporates a quinazolinone core. []
  • Compound Description: This group of compounds is obtained from the reaction between 2-bromo-5,5-dimethyl cyclohexane-1,3-dione and substituted carbamides. []
  • Relevance: As benzoxazole derivatives, these compounds differ structurally from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which is based on a quinazolinone scaffold. []
  • Compound Description: This class of compounds results from the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with 2-aminothiophenols. []
  • Relevance: These compounds, with their phenothiazine structure, are structurally dissimilar to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which is characterized by a quinazolinone core. []
  • Compound Description: This compound is obtained by reacting 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with 2-aminophenol. []
  • Relevance: Belonging to the phenoxazine class, this compound differs structurally from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which has a quinazolinone framework. []
  • Compound Description: This compound is derived from the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with thiocarbohydrazones. []
  • Relevance: While sharing some structural features due to the common starting material, the benzothiadiazine core of this compound sets it apart from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which is based on the quinazolinone scaffold. []
  • Compound Description: This compound is produced through the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with thiosemicarbazones. []
  • Relevance: Structurally, this compound, with its benzothiadiazine core, differs from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which features a quinazolinone core. []

3-substituted alkyl-7,7-dimethyl-7,8-dihydro-5H,6H-1,2,4-triazolo[3,4-b][1,3,4]benzothiadiazin-9-one

  • Compound Description: This family of compounds is synthesized through the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with triazoles. []
  • Relevance: Although sharing some structural elements because of the shared starting material, the triazolobenzothiadiazine structure of these compounds distinguishes them from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which centers around a quinazolinone motif. []
  • Compound Description: This patent describes a series of benzamide derivatives designed as inhibitors of ABL1, ABL2, and BCR-ABL1 kinases. The compound of formula (I) encompasses a wide range of structural variations, with substituents on a central benzamide core. []

7,8-Dihydro-7,7-dimethyl-4-(4-methylsulfonylphenyl)-2-arylquinolin-5-(1Н,4Н,6Н)-ones

  • Compound Description: This series of compounds, designed as potential cyclooxygenase-2 (COX-2) inhibitors, features a 7,8-dihydro-7,7-dimethylquinolin-5-(1Н,4Н,6Н)-one core with variations in the aryl substituent at the 2-position and a methylsulfonylphenyl group at the 4-position. []
  • Relevance: These compounds share a high degree of structural similarity with 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, particularly the 7,8-dihydro-7,7-dimethylquinolin-5(6H)-one core and the presence of an aromatic substituent at the 2-position. This suggests that both the target compound and this series of compounds might share a similar mechanism of action or have related biological activities. []

7,8-dihydro-7,7-dimethyl-4-(4-substituted phenyl)-2-(4-(methylsulfonylphenyl)arylquinolin-5(1H,4H,6H)-one

  • Compound Description: This series represents regioisomers of the previous set, with the methylsulfonylphenyl group now located on the aryl substituent at the 2-position and variations in the substituent on the phenyl ring at the 4-position. []
  • Relevance: These regioisomers, while having a slightly different arrangement of substituents compared to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, still maintain the core 7,8-dihydro-7,7-dimethylquinolin-5(6H)-one structure and the presence of a methylsulfonylphenyl group. This suggests a potential for overlapping biological activity or similar targets. []
  • Compound Description: This series focuses on esters of hexahydroquinoline carboxylic acid, incorporating a methylsulfonylphenyl group at the 4-position and variations in the ester moiety at the 3-position. []
  • Relevance: Although these compounds have a hexahydroquinoline core compared to the dihydroquinoline core of 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, the shared presence of the methylsulfonylphenyl group and the overall similarity in the ring system suggest they might belong to a similar chemical class or exhibit related biological activities. []

Properties

Product Name

7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

7,7-dimethyl-2-[3-(trifluoromethyl)anilino]-6,8-dihydroquinazolin-5-one

Molecular Formula

C17H16F3N3O

Molecular Weight

335.32 g/mol

InChI

InChI=1S/C17H16F3N3O/c1-16(2)7-13-12(14(24)8-16)9-21-15(23-13)22-11-5-3-4-10(6-11)17(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,21,22,23)

InChI Key

DBHTVYKJUZBVHY-UHFFFAOYSA-N

SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C(F)(F)F)C

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.